N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
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Overview
Description
N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a complex organic compound featuring a quinazolinone core structure. This compound is characterized by the presence of a bromine atom, a benzyl group, and a hexanamide chain. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide typically involves multi-step organic reactions. The starting materials often include 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and benzylamine. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the bromine atom.
Scientific Research Applications
N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-oxo-2H-chromene-3-carboxamide: This compound shares the bromine and oxo functional groups but has a different core structure.
N-methyl-2-oxo-2H-chromene-3-carboxamide: Similar in having an oxo group but differs in the presence of a methyl group instead of a benzyl group.
Uniqueness
N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is unique due to its specific combination of functional groups and the quinazolinone core structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
422288-26-4 |
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Molecular Formula |
C21H22BrN3O2S |
Molecular Weight |
460.39 |
IUPAC Name |
N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C21H22BrN3O2S/c22-16-10-11-18-17(13-16)20(27)25(21(28)24-18)12-6-2-5-9-19(26)23-14-15-7-3-1-4-8-15/h1,3-4,7-8,10-11,13H,2,5-6,9,12,14H2,(H,23,26)(H,24,28) |
InChI Key |
UCOIBNJLNKNDAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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